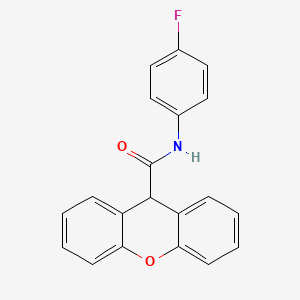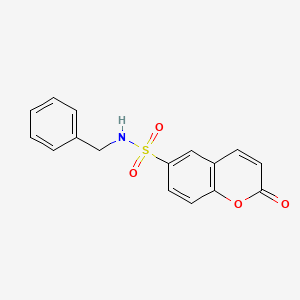![molecular formula C20H20O4 B5856065 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EGCg, is a flavonoid compound commonly found in green tea. It has been widely studied for its potential health benefits and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to target various molecular targets, including nuclear factor kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and affordability. However, 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one research, including the development of more efficient synthesis methods, the improvement of its bioavailability, and the investigation of its potential therapeutic applications in other diseases. Additionally, the use of 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one in combination with other compounds may enhance its efficacy and reduce its limitations. Overall, 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from green tea leaves. One of the most common methods for chemical synthesis involves the reaction of epigallocatechin gallate with ethyl bromide and potassium carbonate.
Aplicaciones Científicas De Investigación
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Studies have shown that 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-ethyl-7-[(2-methoxyphenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-14-11-19(21)24-20-13(2)17(10-9-16(14)20)23-12-15-7-5-6-8-18(15)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVKTDYOUYTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)
![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)